molecular formula C17H14Cl2O4 B2947970 (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 637747-83-2

(2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No. B2947970
CAS RN: 637747-83-2
M. Wt: 353.2
InChI Key: MRBNJDIFOAAKTG-GQCTYLIASA-N
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Description

(2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, also known as DHPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DHPA belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

(2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one exerts its biological activities through multiple mechanisms. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and protein kinase C (PKC). (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer development. Additionally, (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular energy homeostasis and plays a role in cancer development.
Biochemical and Physiological Effects:
(2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has been shown to possess a wide range of biochemical and physiological effects. It exhibits potent antioxidant activity and can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

(2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has some limitations for lab experiments. It is insoluble in water and requires organic solvents for dissolution. Additionally, (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one can exhibit low bioavailability and may require formulation with suitable excipients for in vivo studies.

Future Directions

There are several future directions for the research on (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one in vivo. This would provide valuable information on the bioavailability, metabolism, and elimination of (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one in the body. Another direction is to explore the potential of (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one as a chemopreventive agent for various types of cancer. Additionally, the development of novel formulations of (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one with improved bioavailability and therapeutic efficacy is another promising direction for future research.

Synthesis Methods

(2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and 2,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions and yields a yellow crystalline product, which can be purified through recrystallization.

Scientific Research Applications

(2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, inhibit angiogenesis, and suppress the migration and invasion of cancer cells.

properties

IUPAC Name

(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O4/c1-22-12-5-3-10(16(9-12)23-2)4-6-15(20)13-7-11(18)8-14(19)17(13)21/h3-9,21H,1-2H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBNJDIFOAAKTG-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C(=CC(=C2)Cl)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

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